molecular formula C8H7FO4S B7961280 3-Fluoro-5-methylsulfonylbenzoic acid

3-Fluoro-5-methylsulfonylbenzoic acid

Cat. No.: B7961280
M. Wt: 218.20 g/mol
InChI Key: YJDQEIVWQCMWCM-UHFFFAOYSA-N
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Description

3-Fluoro-5-methylsulfonylbenzoic acid is an organic compound characterized by a benzene ring substituted with a fluorine atom at the 3-position, a methylsulfonyl group at the 5-position, and a carboxylic acid group at the 1-position

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 3-fluorobenzoic acid as the starting material.

  • Sulfonylation Reaction:

  • Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dichloromethane (DCM) at a temperature range of 0°C to room temperature.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Types of Reactions:

  • Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as amides or esters.

  • Reduction: Reduction reactions are less common but can involve the reduction of the carboxylic acid group to alcohols.

  • Substitution: The fluorine atom can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) are used.

  • Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent.

  • Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed:

  • Amides and Esters: Resulting from the oxidation of the carboxylic acid group.

  • Alcohols: Resulting from the reduction of the carboxylic acid group.

  • Substituted Derivatives: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

3-Fluoro-5-methylsulfonylbenzoic acid has several applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a probe in biological studies to understand the interaction of fluorinated compounds with biological systems.

  • Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 3-Fluoro-5-methylsulfonylbenzoic acid exerts its effects depends on its specific application. For example, in drug design, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The fluorine atom can enhance the compound's binding affinity and metabolic stability.

Comparison with Similar Compounds

  • 3-Fluoro-4-methylsulfonylbenzoic acid: Similar structure but with the fluorine atom at the 4-position.

  • 3-Fluoro-5-methylbenzoic acid: Lacks the methylsulfonyl group.

  • 3-Fluoro-5-methoxybenzoic acid: Contains a methoxy group instead of a methylsulfonyl group.

Uniqueness: 3-Fluoro-5-methylsulfonylbenzoic acid is unique due to the presence of both fluorine and methylsulfonyl groups, which can significantly affect its chemical reactivity and biological activity compared to similar compounds.

This comprehensive overview highlights the importance and versatility of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.

Properties

IUPAC Name

3-fluoro-5-methylsulfonylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO4S/c1-14(12,13)7-3-5(8(10)11)2-6(9)4-7/h2-4H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJDQEIVWQCMWCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=CC(=C1)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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